molecular formula C5H8ClF3O B13701624 4-(Chloromethoxy)-1,1,1-trifluorobutane

4-(Chloromethoxy)-1,1,1-trifluorobutane

Cat. No.: B13701624
M. Wt: 176.56 g/mol
InChI Key: RKPDFVQOCFTITL-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-1,1,1-trifluorobutane is an organic compound characterized by the presence of a chloromethoxy group attached to a butane backbone, which is further substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-1,1,1-trifluorobutane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluorobutane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of catalyst, reaction temperature, and solvent system. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-1,1,1-trifluorobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

4-(Chloromethoxy)-1,1,1-trifluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Chloromethoxy)-1,1,1-trifluorobutane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethoxy)-1,1,1-trifluoropropane
  • 4-(Chloromethoxy)-1,1,1-trifluoroethane
  • 4-(Chloromethoxy)-1,1,1-trifluoropentane

Uniqueness

4-(Chloromethoxy)-1,1,1-trifluorobutane is unique due to its specific combination of a chloromethoxy group and a trifluorobutane backbone. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

Molecular Formula

C5H8ClF3O

Molecular Weight

176.56 g/mol

IUPAC Name

4-(chloromethoxy)-1,1,1-trifluorobutane

InChI

InChI=1S/C5H8ClF3O/c6-4-10-3-1-2-5(7,8)9/h1-4H2

InChI Key

RKPDFVQOCFTITL-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)COCCl

Origin of Product

United States

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